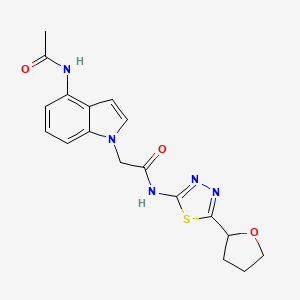![molecular formula C19H17ClN6O B10983168 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10983168.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, tetrazole, and benzamide moieties, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrazole ring and the final coupling with the benzamide group. Common reagents used in these steps include chlorinating agents, azide sources, and coupling reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole and tetrazole moieties play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to the presence of the chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a therapeutic agent or a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)16-5-2-13(3-6-16)19(27)21-9-8-14-11-22-18-7-4-15(20)10-17(14)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,27) |
InChI Key |
KBXQJFRMSKHDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-5-carboxamide](/img/structure/B10983085.png)

![1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10983107.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10983111.png)
![N-[4-(acetylamino)phenyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983118.png)
![1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10983130.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10983132.png)
![N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983137.png)
![N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10983142.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10983150.png)
![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)

![N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10983189.png)
